molecular formula C15H22O3 B186729 11,13-Dihydroivalin CAS No. 150150-61-1

11,13-Dihydroivalin

Cat. No.: B186729
CAS No.: 150150-61-1
M. Wt: 250.33 g/mol
InChI Key: FPEGOJNBPHXMRU-GGZSWOCBSA-N
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Description

11,13-Dihydroivalin is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from Blumea balsamifera . The IUPAC name for this compound is (3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo [f] 1benzofuran-2-one .


Molecular Structure Analysis

The molecular formula of this compound is C15H22O3 . Its molecular weight is 250.338 . The compound appears as a powder . The InChI Key is FPEGOJNBPHXMRU-GGZSWOCBSA-N .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 404.6±45.0 °C and a predicted density of 1.14±0.1 g/cm3 . It appears as a powder .

Scientific Research Applications

  • Cytotoxic and Antibacterial Properties

    • 11,13-Dihydroivalin, identified as a eudesmanolide in Inula graveolens, has been researched for its cytotoxic and antibacterial activity. This compound, along with others like ivalin and inuviscolide, were evaluated for their potential in medical applications due to these properties (Topçu et al., 1993).
  • Natural Product Research and Biologically Relevant Chemical Space

    • Research on this compound contributes to the understanding of biologically relevant chemical space. It's part of a broader effort to categorize natural products and their derivatives for potential therapeutic uses, helping to guide the development of new treatments for various conditions (Koch et al., 2005).
  • Potential in Metabolic Disorder Treatment

    • Although not directly involving this compound, related research has focused on the therapeutic potential of inhibiting certain enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is relevant in the context of diabetes and metabolic syndrome. This research pathway indirectly informs the potential applications of compounds like this compound (Rosenstock et al., 2010).
  • In Vivo Transformations in Plant Metabolism

    • The transformations of compounds like this compound in plants, specifically Artemisia annua, have been studied. This research provides insights into the metabolism of such compounds within plant systems, which is crucial for understanding their biosynthesis and potential for pharmaceutical development (Brown & Sy, 2004).
  • Role in Plant Chemistry and Natural Products

    • The isolation and characterization of this compound from plants like Schkuhria species underscore its significance in the realm of natural products and plant chemistry. Understanding its structure and properties aids in the exploration of its potential therapeutic applications (Vivar et al., 1980).

Biochemical Analysis

Biochemical Properties

11,13-Dihydroivalin plays a significant role in biochemical reactions. It interacts with DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining the integrity of bacterial DNA. The interaction between this compound and these enzymes inhibits bacterial growth, demonstrating the antibacterial properties of this compound .

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial activity. By interacting with DNA gyrase and topoisomerase IV , it disrupts the normal functioning of these enzymes, leading to inhibited bacterial growth

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to DNA gyrase and topoisomerase IV . These enzymes are responsible for maintaining the supercoiling of bacterial DNA. By binding to these enzymes, this compound inhibits their function, leading to the disruption of DNA replication and transcription, and ultimately, bacterial growth.

Temporal Effects in Laboratory Settings

It is known that the compound is stable for two years when stored at the recommended temperature .

Properties

IUPAC Name

(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEGOJNBPHXMRU-GGZSWOCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,13-Dihydroivalin
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11,13-Dihydroivalin
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11,13-Dihydroivalin
Reactant of Route 4
11,13-Dihydroivalin
Reactant of Route 5
11,13-Dihydroivalin
Reactant of Route 6
11,13-Dihydroivalin

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